molecular formula C19H21ClN2O2S B6451909 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640966-54-5

3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6451909
CAS No.: 2640966-54-5
M. Wt: 376.9 g/mol
InChI Key: NJOVJPFELDKQCZ-UHFFFAOYSA-N
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Description

3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring The piperidine ring is further substituted with a benzoyl group containing a methylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of a pyridine derivative to form the piperidine ring.

    Introduction of the Benzoyl Group: The benzoyl group with the methylsulfanyl moiety can be introduced via a Friedel-Crafts acylation reaction using 4-(methylsulfanyl)benzoic acid and an appropriate acylating agent.

    Coupling with Pyridine Derivative: The final step involves coupling the piperidine intermediate with a pyridine derivative that has been pre-functionalized with a chloro and methoxy group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, altering the compound’s chemical properties and potential biological activity.

    Coupling Reactions: The methoxy group can participate in further coupling reactions, enabling the synthesis of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could introduce various nucleophiles, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as binding to specific receptors or enzymes. Its piperidine and benzoyl moieties are common in many bioactive compounds, suggesting possible applications in drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors, altering their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It could inhibit enzymes by binding to their active sites, preventing substrate conversion and affecting metabolic processes.

    Pathway Modulation: The compound might modulate signaling pathways by interacting with key proteins or other molecules involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine: Similar structure but with different substitution patterns.

    3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)quinoline: A quinoline derivative with similar functional groups.

Uniqueness

The unique combination of functional groups in 3-chloro-4-({1-[4-(methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine provides distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its structural similarity to bioactive compounds make it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-25-16-4-2-15(3-5-16)19(23)22-10-7-14(8-11-22)13-24-18-6-9-21-12-17(18)20/h2-6,9,12,14H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOVJPFELDKQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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